Superior Antiproliferative Potency and Cancer Cell Selectivity vs. Resveratrol
3,4,5,4'-Tetramethoxystilbene (MR-4) demonstrates significantly higher antiproliferative potency and a striking selectivity for cancer cells over normal cells compared to the parent compound resveratrol. Against transformed WI38VA human fibroblasts, the IC50 of MR-4 is 0.5 μM. In stark contrast, resveratrol (R-3) exhibits an IC50 of approximately 50 μM in the same cell line, a 100-fold difference in potency [1]. Moreover, MR-4 shows almost no growth inhibition of normal WI38 cells at concentrations up to >50 μM, while its IC50 for the transformed WI38VA cells is 0.5 μM, demonstrating a >100-fold therapeutic window. Resveratrol lacks this pronounced differential effect [1].
| Evidence Dimension | Antiproliferative activity (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50 = 0.5 μM on WI38VA (cancer); >50 μM on WI38 (normal) |
| Comparator Or Baseline | Resveratrol: IC50 ≈ 50 μM on WI38VA |
| Quantified Difference | Approximately 100-fold more potent than resveratrol against cancer cells; >100-fold selectivity for cancer vs. normal cells. |
| Conditions | MTT assay on transformed WI38VA and normal WI38 human fibroblast cell lines. |
Why This Matters
This quantifiable potency and selectivity profile justifies the procurement of this specific analog over resveratrol for experiments where a wide therapeutic window and cancer-specific cytotoxicity are critical endpoints.
- [1] Gosslau, A., et al. (2005). A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts. British Journal of Cancer, 92(3), 513-521. View Source
